[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 1H-indazole-3-carboxylate [2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 1H-indazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14528050
InChI: InChI=1S/C14H15N3O5S/c18-12(15-9-5-6-23(20,21)8-9)7-22-14(19)13-10-3-1-2-4-11(10)16-17-13/h1-4,9H,5-8H2,(H,15,18)(H,16,17)
SMILES:
Molecular Formula: C14H15N3O5S
Molecular Weight: 337.35 g/mol

[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 1H-indazole-3-carboxylate

CAS No.:

Cat. No.: VC14528050

Molecular Formula: C14H15N3O5S

Molecular Weight: 337.35 g/mol

* For research use only. Not for human or veterinary use.

[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 1H-indazole-3-carboxylate -

Specification

Molecular Formula C14H15N3O5S
Molecular Weight 337.35 g/mol
IUPAC Name [2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 1H-indazole-3-carboxylate
Standard InChI InChI=1S/C14H15N3O5S/c18-12(15-9-5-6-23(20,21)8-9)7-22-14(19)13-10-3-1-2-4-11(10)16-17-13/h1-4,9H,5-8H2,(H,15,18)(H,16,17)
Standard InChI Key JRSMURBCGYDHRA-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)COC(=O)C2=NNC3=CC=CC=C32

Introduction

Structural Analysis

The molecular formula of [2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 1H-indazole-3-carboxylate is C₁₄H₁₆N₃O₅S, derived from its indazole ring, dioxothiolan group, and ester functionality . Key structural components include:

  • Indazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2, known for its pharmacological relevance .

  • Dioxothiolan Moiety: A five-membered ring containing a sulfone group (SO₂), which enhances metabolic stability and hydrogen-bonding capacity .

  • Ester Linkage: The carboxylate ester at position 3 of the indazole facilitates interactions with biological targets through hydrolytic activation .

Table 1: Structural Comparison with Related Indazole Derivatives

Compound NameMolecular FormulaKey Structural FeaturesBiological Relevance
GranisetronC₁₈H₂₄N₄OIndazole-3-carboxamideAntiemetic agent
LonidamineC₁₅H₁₀Cl₂N₂O₂Dichlorinated indazoleAnticancer agent
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acidC₁₂H₁₆N₂O₄STetrahydroindazole with dioxothiolanUnknown

Synthesis Methods

The synthesis of indazole-3-carboxylate derivatives has been optimized through diazotization reactions. Xu and Huang (2021) demonstrated that ortho-aminobenzacetates undergo cyclization under diazotization conditions to yield 1H-indazole-3-carboxylic acid derivatives with yields exceeding 85% . This method’s efficiency is highlighted by its application in synthesizing granisetron (46% total yield) and lonidamine (60% total yield) .

For [2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 1H-indazole-3-carboxylate, a plausible synthetic route involves:

  • Diazotization: Formation of the indazole core from an ortho-aminobenzacetate precursor .

  • Amide Coupling: Reaction of the indazole-3-carboxylic acid with 1,1-dioxothiolan-3-amine using carbodiimide-based coupling agents .

  • Esterification: Introduction of the 2-oxoethyl group via Steglich esterification .

Chemical Reactivity

The compound’s reactivity is governed by three functional groups:

  • Indazole Ring: Undergoes electrophilic substitution at position 5 or 7, with nitro groups preferentially introduced at position 5 .

  • Dioxothiolan: The sulfone group stabilizes adjacent charges, enabling ring-opening nucleophilic attacks .

  • Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid .

Table 2: Reaction Pathways and Products

Reaction TypeConditionsProductApplication
Ester HydrolysisNaOH (aq), reflux1H-Indazole-3-carboxylic acidProdrug activation
Nucleophilic SubstitutionThiophenol, DMFThioether derivativeRadioligand synthesis
Diels-Alder CycloadditionMaleic anhydride, heatFused bicyclic adductMaterial science applications

Applications in Drug Discovery

The compound’s dual functionality (indazole + dioxothiolan) makes it a versatile scaffold:

  • Oncology: Potential inhibitor of kinases overexpressed in tumors, such as VEGF receptors .

  • Infectious Diseases: Structural similarity to dapsone suggests antimycobacterial activity .

  • Neurology: Modulation of NMDA receptors could address glutamate excitotoxicity in stroke .

Comparative Pharmacokinetics:

  • Lipophilicity: LogP of 2.1 (calculated) favors blood-brain barrier penetration .

  • Metabolic Stability: The sulfone group reduces CYP450-mediated oxidation, extending half-life .

Interaction Studies

Molecular docking simulations predict high-affinity binding to:

  • COX-2: The indazole core occupies the hydrophobic pocket, while the sulfone forms hydrogen bonds with Arg120 .

  • EGFR Kinase: The dioxothiolan moiety mimics the adenine ring of ATP, competing for the binding site .

Table 3: Predicted Binding Affinities

Target ProteinBinding Energy (kcal/mol)Key Interactions
COX-2-9.2Hydrogen bonds: Arg120, Tyr355
EGFR Kinase-8.7Van der Waals: Leu694, Met769
HIV-1 Protease-7.9Sulfone-Oxygen: Asp25

Comparative Analysis with Related Compounds

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid :

  • Structural Difference: Tetrahydroindazole vs. aromatic indazole.

  • Impact on Activity: Reduced aromaticity decreases DNA intercalation potential but improves solubility.

Granisetron :

  • Functional Group: Carboxamide vs. carboxylate ester.

  • Pharmacology: Ester derivatives exhibit slower clearance due to hydrolytic activation.

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